molecular formula C11H8ClNO B6321543 4-(4-Chlorophenyl)-2-hydroxypyridine, 95% CAS No. 1173155-38-8

4-(4-Chlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6321543
M. Wt: 205.64 g/mol
InChI Key: IVEDERMVYXTQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-2-hydroxypyridine, or 4-CPH, is an organic compound with a molecular weight of 167.56 g/mol. It is a colorless solid that is soluble in water and organic solvents. 4-CPH is an important intermediate in the synthesis of various pharmaceuticals and has been used as an intermediate in the synthesis of a variety of other compounds. 4-CPH has recently become a focus of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

4-CPH has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, 4-CPH has been studied for its potential use as an antifungal agent, as well as for its potential to inhibit the growth of certain types of cancer cells. In biochemistry, 4-CPH has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In pharmacology, 4-CPH has been studied for its potential to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.

Mechanism Of Action

The exact mechanism of action of 4-CPH is not yet fully understood. However, it is believed that 4-CPH acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and modulates the activity of certain receptors, such as the serotonin 5-HT2A receptor.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-CPH are not yet fully understood. However, it is believed that 4-CPH may have antifungal and anti-cancer properties, and may also be able to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.

Advantages And Limitations For Lab Experiments

4-CPH has several advantages for use in laboratory experiments, including its solubility in water and organic solvents, its low cost, and its stability under a wide range of conditions. However, 4-CPH also has some limitations, such as its potential to cause skin irritation and its potential to interact with other compounds.

Future Directions

There are many potential future directions for the research and development of 4-CPH. These include further investigation of its antifungal and anti-cancer properties, further exploration of its potential to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor, and further research into its potential to interact with other compounds. Additionally, further research into the mechanism of action of 4-CPH, as well as its biochemical and physiological effects, is needed in order to fully understand its potential applications.

properties

IUPAC Name

4-(4-chlorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEDERMVYXTQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597149
Record name 4-(4-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-hydroxypyridine

CAS RN

1173155-38-8
Record name 4-(4-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Chlorophenyl)pyridine 1-oxide (1.04 g, 5.07 mmol) and acetic anhydride (25 mL) were heated to reflux for 24 h. The mixture was then concentrated, and 1 N NaOH (10 mL) in MeOH (10 mL) was added. The reaction mixture was heated to reflux for 1 h, then cooled, concentrated, and purified by flash column chromatography (silica gel, methylene chloride/MeOH 100:0 to 98:2 to 95:5 then 90:10) providing the title compound (500 mg, 48%) as an off-white solid: 1H NMR (300 MHz, CDCl3) δ 11.64 (s, 1H), 7.73 (d, J=8.6 Hz, 2H), 7.54 (d, J=8.6 Hz, 2H), 7.46 (d, J=6.8 Hz, 1H), 6.60 (d, J=1.4 Hz, 1H), 6.50 (dd, J=6.9, 1.8 Hz, 1H).
Name
4-(4-Chlorophenyl)pyridine 1-oxide
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
48%

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